Methyl 5-chloro-2-fluoro-4-methoxybenzoate
Overview
Description
Methyl 5-chloro-2-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-fluoro-4-methoxybenzoate can be synthesized through several routes. One common method involves the esterification of 5-chloro-2-fluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoates.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The primary product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-2-fluoro-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity for molecular targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-methoxybenzoate
- Methyl 5-chloro-2-fluorobenzoate
- Methyl 5-chloro-4-methoxybenzoate
Uniqueness
Methyl 5-chloro-2-fluoro-4-methoxybenzoate is unique due to the combination of chloro, fluoro, and methoxy substituents on the benzene ring. This specific arrangement of functional groups can impart distinct chemical and physical properties, making it valuable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 5-chloro-2-fluoro-4-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAJTPHXVBOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.